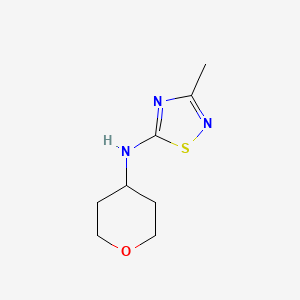
5-Bromo-2-formylthiophene-3-carboxylic acid
概要
説明
5-Bromo-2-formylthiophene-3-carboxylic acid is an organic compound with the molecular formula C6H3BrO3S and a molecular weight of 235.06 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both a bromine atom and formyl group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-formylthiophene-3-carboxylic acid typically involves the bromination of 2-formylthiophene-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
化学反応の分析
Types of Reactions
5-Bromo-2-formylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution: Various substituted thiophenes.
Oxidation: 5-Bromo-2-carboxythiophene-3-carboxylic acid.
Reduction: 5-Bromo-2-hydroxymethylthiophene-3-carboxylic acid.
Coupling: Biaryl compounds with extended conjugation.
科学的研究の応用
5-Bromo-2-formylthiophene-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials for electronic and photonic applications.
Medicinal Chemistry: Explored for its potential as a precursor to biologically active compounds.
作用機序
The mechanism of action of 5-Bromo-2-formylthiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The bromine atom and formyl group provide reactive sites for further functionalization, allowing the compound to participate in a variety of chemical transformations .
類似化合物との比較
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Lacks the formyl group, making it less versatile in certain reactions.
2-Bromo-3-thiophenecarboxylic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
5-Formyl-2-thienylboronic acid: Contains a boronic acid group instead of a carboxylic acid, used in different coupling reactions.
Uniqueness
5-Bromo-2-formylthiophene-3-carboxylic acid is unique due to the presence of both a bromine atom and a formyl group on the thiophene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds.
特性
IUPAC Name |
5-bromo-2-formylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-5-1-3(6(9)10)4(2-8)11-5/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBAFVKLYDTWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1397285-28-7 | |
| Record name | 5-bromo-2-formylthiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)


![5-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2509141.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2509148.png)
![N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2509149.png)
![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)
![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)
